molecular formula C21H25NO5 B250376 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

カタログ番号: B250376
分子量: 371.4 g/mol
InChIキー: HWURALGFWGXYNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and is a validated target for treating B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide selectively binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK, this compound disrupts this signaling pathway and induces cell death in B-cell malignancies.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has demonstrated dose-dependent inhibition of BTK activity and downstream signaling pathways. This compound has also shown efficacy in reducing tumor growth and prolonging survival in preclinical models of B-cell malignancies.

実験室実験の利点と制限

One of the main advantages of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also shown good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, such as ibrutinib and acalabrutinib. This may limit its efficacy in certain B-cell malignancies and may require higher doses or combination therapy to achieve optimal results.

将来の方向性

There are several future directions for the development of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide and other BTK inhibitors. One direction is the evaluation of this compound in combination with other targeted therapies, such as venetoclax and lenalidomide, to enhance its efficacy and overcome resistance mechanisms. Another direction is the investigation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma. Additionally, the development of more potent and selective BTK inhibitors may provide additional treatment options for patients with B-cell malignancies.

合成法

The synthesis of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the benzamide moiety through a coupling reaction between 3-aminophenol and 4-(2-methoxyethoxy)benzoic acid. The furanyl group is then introduced through a series of reactions, followed by the final coupling with tetrahydrofuran-2-ylmethyl chloride to yield the desired product.

科学的研究の応用

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis in B-cell malignancies. This compound has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

特性

分子式

C21H25NO5

分子量

371.4 g/mol

IUPAC名

4-(2-methoxyethoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C21H25NO5/c1-24-12-13-26-18-9-7-16(8-10-18)21(23)22-17-4-2-5-19(14-17)27-15-20-6-3-11-25-20/h2,4-5,7-10,14,20H,3,6,11-13,15H2,1H3,(H,22,23)

InChIキー

HWURALGFWGXYNI-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

正規SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。